Cas no 2378507-24-3 (1H-Indole-3-ethanamine, 4-chloro-2-methyl-, hydrochloride (1:1))

1H-Indole-3-ethanamine, 4-chloro-2-methyl-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
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- Z4085233059
- 2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride
- 2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
- 2378507-24-3
- EN300-7463419
- 1H-Indole-3-ethanamine, 4-chloro-2-methyl-, hydrochloride (1:1)
-
- インチ: 1S/C11H13ClN2.ClH/c1-7-8(5-6-13)11-9(12)3-2-4-10(11)14-7;/h2-4,14H,5-6,13H2,1H3;1H
- InChIKey: OXUWDAIZTNYPLC-UHFFFAOYSA-N
- SMILES: N1C2=C(C(Cl)=CC=C2)C(CCN)=C1C.[H]Cl
計算された属性
- 精确分子量: 244.0534038g/mol
- 同位素质量: 244.0534038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 1
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.8Ų
1H-Indole-3-ethanamine, 4-chloro-2-methyl-, hydrochloride (1:1) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7463419-10.0g |
2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride |
2378507-24-3 | 95.0% | 10.0g |
$6390.0 | 2025-03-11 | |
1PlusChem | 1P028ID6-250mg |
2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-aminehydrochloride |
2378507-24-3 | 95% | 250mg |
$971.00 | 2024-05-22 | |
1PlusChem | 1P028ID6-1g |
2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-aminehydrochloride |
2378507-24-3 | 95% | 1g |
$1898.00 | 2024-05-22 | |
Aaron | AR028ILI-10g |
2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-aminehydrochloride |
2378507-24-3 | 95% | 10g |
$8812.00 | 2023-12-15 | |
Aaron | AR028ILI-1g |
2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-aminehydrochloride |
2378507-24-3 | 95% | 1g |
$2067.00 | 2025-02-16 | |
Enamine | EN300-7463419-0.5g |
2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride |
2378507-24-3 | 95.0% | 0.5g |
$1158.0 | 2025-03-11 | |
Enamine | EN300-7463419-0.1g |
2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride |
2378507-24-3 | 95.0% | 0.1g |
$515.0 | 2025-03-11 | |
Enamine | EN300-7463419-1.0g |
2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride |
2378507-24-3 | 95.0% | 1.0g |
$1485.0 | 2025-03-11 | |
Enamine | EN300-7463419-2.5g |
2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride |
2378507-24-3 | 95.0% | 2.5g |
$2912.0 | 2025-03-11 | |
Enamine | EN300-7463419-5.0g |
2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride |
2378507-24-3 | 95.0% | 5.0g |
$4309.0 | 2025-03-11 |
1H-Indole-3-ethanamine, 4-chloro-2-methyl-, hydrochloride (1:1) 関連文献
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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3. Back matter
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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S. Ahmed Chem. Commun., 2009, 6421-6423
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9. Book reviews
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
1H-Indole-3-ethanamine, 4-chloro-2-methyl-, hydrochloride (1:1)に関する追加情報
1H-Indole-3-ethanamine, 4-chloro-2-methyl-, hydrochloride (1:1) and Its Significance in Modern Pharmaceutical Research
The compound with the CAS number 2378507-24-3 is a fascinating molecule known as 1H-Indole-3-ethanamine, 4-chloro-2-methyl-, hydrochloride (1:1). This compound has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential therapeutic applications. The indole core, a prominent feature in many bioactive molecules, combined with the chloro and methyl substituents, makes this compound a promising candidate for further investigation.
In recent years, there has been a surge in research focused on indole derivatives due to their diverse biological activities. The indole ring is a key structural motif found in numerous natural products and pharmaceuticals, including well-known drugs such as morphine and tamoxifen. The presence of the chloro group at the 4-position and the methyl group at the 2-position of the indole ring in this compound adds to its complexity and potential for interaction with biological targets.
The hydrochloride salt form of this compound enhances its solubility, making it more suitable for various pharmacological studies. Solubility is a critical factor in drug development, as it affects the compound's bioavailability and pharmacokinetic properties. The hydrochloride form also ensures that the compound is stable and easier to handle during synthetic and analytical procedures.
One of the most intriguing aspects of this compound is its potential role in modulating biological pathways associated with inflammation, cancer, and neurological disorders. The chloro-substituted indole derivatives have been shown to exhibit significant anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Recent studies have highlighted the importance of indole derivatives in cancer research. The ability of these compounds to induce apoptosis, inhibit cell proliferation, and block tumor angiogenesis makes them attractive candidates for anticancer therapy. Specifically, 1H-Indole-3-ethanamine, 4-chloro-2-methyl-, hydrochloride (1:1) has been investigated for its potential to target specific oncogenic pathways involved in various types of cancer.
In addition to its anti-inflammatory and anticancer properties, this compound has shown promise in neurological research. Indole derivatives have been linked to neuroprotective effects, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The molecular interactions of this compound with neurotransmitter receptors and ion channels have been explored, suggesting its potential as a therapeutic agent.
The synthesis of 1H-Indole-3-ethanamine, 4-chloro-2-methyl-, hydrochloride (1:1) involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the chloro and methyl groups at specific positions on the indole ring. These synthetic strategies ensure high yield and purity, which are essential for pharmaceutical applications.
The analytical characterization of this compound is equally important. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm its structure and purity. These analytical methods provide detailed information about the molecular structure, which is crucial for understanding its biological activity.
In conclusion, 1H-Indole-3-ethanamine, 4-chloro-2-methyl-, hydrochloride (1:1) represents a significant advancement in pharmaceutical research. Its unique structural features and potential therapeutic applications make it a valuable compound for further investigation. As research continues to uncover new insights into its biological activities, this compound holds promise for the development of novel drugs targeting inflammation, cancer, and neurological disorders.
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